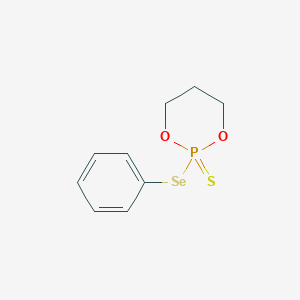
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide is a chemical compound with the molecular formula C9H11O2PSSe It is a member of the dioxaphosphorinane family, which is characterized by a six-membered ring containing oxygen and phosphorus atoms
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxaphosphorinane derivative with phenylselenol and sulfur. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenylseleno and sulfide groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide involves its interaction with molecular targets through its phenylseleno and sulfide groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-, 2-sulfide can be compared with other similar compounds such as:
1,3,2-Dioxaphosphorinane, 2-(phenylseleno)-: Lacks the sulfide group, which may affect its reactivity and applications.
1,3,2-Dioxaphosphorinane, 2-sulfide:
1,3,2-Dioxaphosphorinane: The parent compound without any substituents, serving as a basic structure for various derivatives
Propriétés
Numéro CAS |
651727-17-2 |
|---|---|
Formule moléculaire |
C9H11O2PSSe |
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
2-phenylselanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C9H11O2PSSe/c13-12(10-7-4-8-11-12)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clé InChI |
UCTBSWQOTUNVPT-UHFFFAOYSA-N |
SMILES canonique |
C1COP(=S)(OC1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


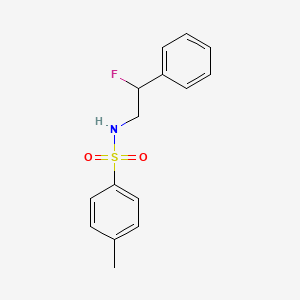
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
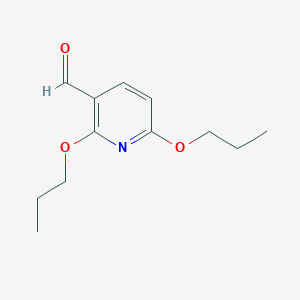
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
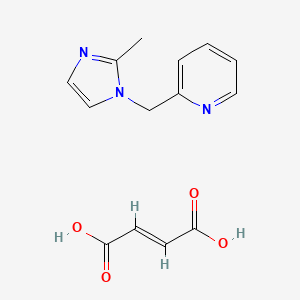
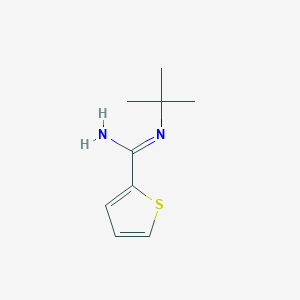
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
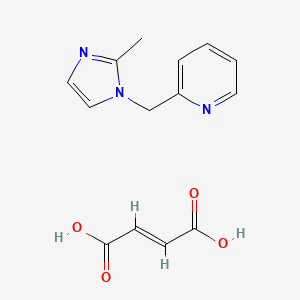
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
